molecular formula C10H19N B13511356 rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine

rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine

Katalognummer: B13511356
Molekulargewicht: 153.26 g/mol
InChI-Schlüssel: CRKTWZGQPZQXHF-ULKQDVFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine: is a compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bicyclo[6.1.0]nonane framework provides a rigid and strained structure, which can be exploited in different chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine typically involves the formation of the bicyclo[6.1.0]nonane core followed by the introduction of the methanamine group. One common method involves the cyclization of suitable precursors under specific conditions to form the bicyclic structure. The methanamine group can then be introduced through various amination reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution can lead to a variety of substituted amines.

Wissenschaftliche Forschungsanwendungen

rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine has several applications in scientific research:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules.

    Biology: It can be used in the study of biological systems, particularly in understanding the interactions of rigid bicyclic structures with biological molecules.

    Industry: Used in the development of new materials and catalysts.

Wirkmechanismus

The mechanism by which rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain binding sites, influencing the activity of enzymes or receptors. This can lead to various biological effects, depending on the target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine is unique due to its specific methanamine group, which provides distinct reactivity and potential applications compared to other bicyclo[6.1.0]nonane derivatives.

Eigenschaften

Molekularformel

C10H19N

Molekulargewicht

153.26 g/mol

IUPAC-Name

[(1S,8R)-9-bicyclo[6.1.0]nonanyl]methanamine

InChI

InChI=1S/C10H19N/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-10H,1-7,11H2/t8-,9+,10?

InChI-Schlüssel

CRKTWZGQPZQXHF-ULKQDVFKSA-N

Isomerische SMILES

C1CCC[C@H]2[C@H](C2CN)CC1

Kanonische SMILES

C1CCCC2C(C2CN)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.